molecular formula C8H13NO B8693490 1-hydroxy-4-methylcyclohexane-1-carbonitrile

1-hydroxy-4-methylcyclohexane-1-carbonitrile

Cat. No.: B8693490
M. Wt: 139.19 g/mol
InChI Key: ZZNWDVTYICRGJF-UHFFFAOYSA-N
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Description

1-hydroxy-4-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a nitrile group

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-hydroxy-4-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-5H2,1H3

InChI Key

ZZNWDVTYICRGJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-4-methylcyclohexane-1-carbonitrile can be synthesized through the reaction of 4-methylcyclohexanone with potassium cyanide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-hydroxy-4-methylcyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-4-methylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-4-methylcyclohexane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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